Cas no 445265-08-7 (ethyl 4-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetylpiperazine-1-carboxylate)

Ethyl 4-[2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetyl]piperazine-1-carboxylate is a synthetic organic compound featuring a benzothiazole sulfonamide core linked to a piperazine carboxylate moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate for biologically active molecules. The sulfonamide group enhances binding affinity to target proteins, while the piperazine ring offers conformational flexibility, improving solubility and pharmacokinetic properties. The ethyl carboxylate ester provides a handle for further derivatization. Its well-defined heterocyclic framework makes it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound's stability and synthetic accessibility further support its use in research and pharmaceutical development.
ethyl 4-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetylpiperazine-1-carboxylate structure
445265-08-7 structure
Product name:ethyl 4-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetylpiperazine-1-carboxylate
CAS No:445265-08-7
MF:C16H19N3O6S
Molecular Weight:381.403562784195
CID:6485854

ethyl 4-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetylpiperazine-1-carboxylate
    • ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate
    • ethyl 4-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]piperazine-1-carboxylate
    • 1-Piperazinecarboxylic acid, 4-[2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]-, ethyl ester
    • インチ: 1S/C16H19N3O6S/c1-2-25-16(22)18-9-7-17(8-10-18)14(20)11-19-15(21)12-5-3-4-6-13(12)26(19,23)24/h3-6H,2,7-11H2,1H3
    • InChIKey: XYZYIWJPBQEBNA-UHFFFAOYSA-N
    • SMILES: N1(C(OCC)=O)CCN(C(CN2C(=O)C3=C(S2(=O)=O)C=CC=C3)=O)CC1

じっけんとくせい

  • 密度みつど: 1.452±0.06 g/cm3(Predicted)
  • Boiling Point: 611.7±65.0 °C(Predicted)
  • 酸度系数(pKa): 0.18±0.70(Predicted)

ethyl 4-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetylpiperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0921-5136-2mg
ethyl 4-[2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetyl]piperazine-1-carboxylate
445265-08-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0921-5136-10mg
ethyl 4-[2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetyl]piperazine-1-carboxylate
445265-08-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0921-5136-15mg
ethyl 4-[2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetyl]piperazine-1-carboxylate
445265-08-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0921-5136-10μmol
ethyl 4-[2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetyl]piperazine-1-carboxylate
445265-08-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0921-5136-5mg
ethyl 4-[2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetyl]piperazine-1-carboxylate
445265-08-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0921-5136-30mg
ethyl 4-[2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetyl]piperazine-1-carboxylate
445265-08-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0921-5136-5μmol
ethyl 4-[2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetyl]piperazine-1-carboxylate
445265-08-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0921-5136-4mg
ethyl 4-[2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetyl]piperazine-1-carboxylate
445265-08-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0921-5136-1mg
ethyl 4-[2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetyl]piperazine-1-carboxylate
445265-08-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0921-5136-2μmol
ethyl 4-[2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetyl]piperazine-1-carboxylate
445265-08-7 90%+
2μl
$57.0 2023-05-17

ethyl 4-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetylpiperazine-1-carboxylate 関連文献

ethyl 4-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetylpiperazine-1-carboxylateに関する追加情報

Introduction to Ethyl 4-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetylpiperazine-1-carboxylate (CAS No. 445265-08-7)

Ethyl 4-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetylpiperazine-1-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique chemical structure and its CAS number 445265-08-7, represents a promising candidate for further research and development in the quest for novel therapeutic agents.

The molecular structure of this compound is characterized by a complex arrangement of functional groups, including an acetylpiperazine moiety and a benzothiazole ring system. The benzothiazole ring system is particularly noteworthy due to its presence in numerous bioactive molecules, which have demonstrated various pharmacological properties. Specifically, the 1,1,3-trioxo-2,3-dihydro-1lambda6 substituent within the benzothiazole ring adds a layer of structural complexity that may contribute to its unique biological activity.

In recent years, there has been a growing interest in exploring the potential of heterocyclic compounds as pharmacological agents. Heterocycles such as benzothiazole are known for their ability to interact with biological targets in diverse ways, making them valuable scaffolds for drug discovery. The acetylpiperazine component of Ethyl 4-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetylpiperazine-1-carboxylate further enhances its potential by providing a polar and basic environment that can facilitate binding to biological receptors.

Current research in the field of medicinal chemistry has highlighted the importance of understanding the structural features that contribute to the bioactivity of molecules. The presence of multiple functional groups in Ethyl 4-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetylpiperazine-1-carboxylate suggests that it may exhibit a range of interactions with biological targets. These interactions could potentially lead to the development of new drugs targeting various diseases.

The synthesis and characterization of this compound have been subjects of intense study. Advanced synthetic methodologies have been employed to construct its complex framework while maintaining high purity and yield. Techniques such as multi-step organic synthesis and spectroscopic analysis have been crucial in elucidating its structure and properties.

One of the most exciting aspects of Ethyl 4-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetylpiperazine-1-carboxylate is its potential as a lead compound for drug development. Its unique structural features make it a versatile molecule that can be modified to enhance its pharmacological properties. Researchers are exploring various derivatives of this compound to optimize its bioactivity and improve its pharmacokinetic profile.

The benzothiazole moiety is particularly interesting because it has been shown to exhibit a wide range of biological activities. These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The acetylpiperazine group further contributes to these activities by providing a site for interaction with biological targets such as enzymes and receptors.

In conclusion, Ethyl 4-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetylpiperazine-1-carboxylate represents a significant advancement in the field of pharmaceutical chemistry. Its complex structure and diverse functional groups make it a promising candidate for further research and development. As our understanding of its bioactivity grows, so too does the potential for discovering new therapeutic agents based on this molecule.

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